molecular formula C4H4BrNOS B13976285 5-Bromo-3-isothiazolemethanol

5-Bromo-3-isothiazolemethanol

Cat. No.: B13976285
M. Wt: 194.05 g/mol
InChI Key: YAMXTLIDLMOEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-isothiazolemethanol is a chemical compound that belongs to the class of isothiazoles. Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromine atom at the 5-position and a hydroxymethyl group at the 3-position makes this compound a unique and interesting compound for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-isothiazolemethanol typically involves the bromination of isothiazole derivatives. One common method is the bromination of isothiazole using bromine or N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-isothiazolemethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 5-Bromo-3-isothiazolecarboxylic acid.

    Reduction: 3-Isothiazolemethanol.

    Substitution: 5-Substituted-3-isothiazolemethanol derivatives.

Scientific Research Applications

5-Bromo-3-isothiazolemethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex isothiazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-isothiazolemethanol involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by forming covalent bonds with the active site residues, leading to the disruption of normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-isothiazolemethanol: Similar structure but with a chlorine atom instead of bromine.

    5-Fluoro-3-isothiazolemethanol: Similar structure but with a fluorine atom instead of bromine.

    3-Isothiazolemethanol: Lacks the halogen atom at the 5-position.

Uniqueness

5-Bromo-3-isothiazolemethanol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and non-halogenated counterparts. The bromine atom enhances the compound’s ability to participate in substitution reactions and may also influence its pharmacokinetic properties in biological systems.

Properties

Molecular Formula

C4H4BrNOS

Molecular Weight

194.05 g/mol

IUPAC Name

(5-bromo-1,2-thiazol-3-yl)methanol

InChI

InChI=1S/C4H4BrNOS/c5-4-1-3(2-7)6-8-4/h1,7H,2H2

InChI Key

YAMXTLIDLMOEGP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1CO)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.